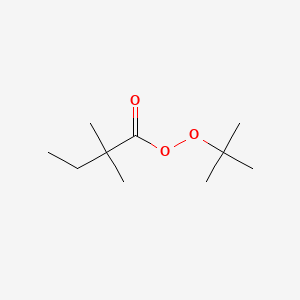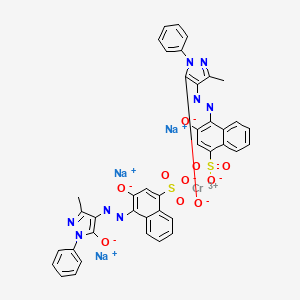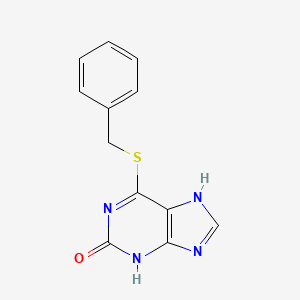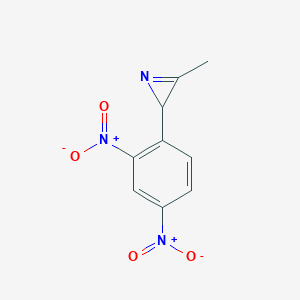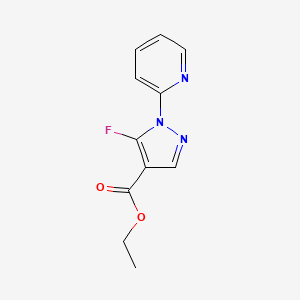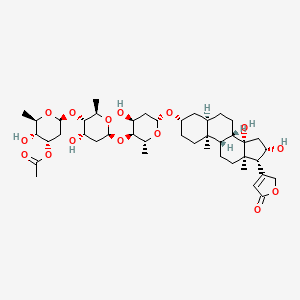
Desglucolanatoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of the cardenolide family, which is known for its potent effects on the cardiovascular system. Cardenolides are naturally occurring compounds found in certain plants and are known for their ability to inhibit the sodium-potassium ATPase pump, which is crucial for cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- involves multiple steps, including glycosylation reactions to attach the sugar moieties and oxidation reactions to form the enolide structure. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. It often involves the extraction of precursor molecules from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as chromatography and crystallization are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the enolide structure to a more saturated form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in cellular signaling pathways and its effects on ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase pump.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase pump. By binding to this enzyme, the compound disrupts the balance of sodium and potassium ions across the cell membrane, leading to increased intracellular calcium levels. This effect is particularly significant in cardiac cells, where it enhances contractility and can be used to treat certain heart conditions.
Comparación Con Compuestos Similares
Digitoxin: Another cardenolide with similar effects on the sodium-potassium ATPase pump.
Ouabain: A cardenolide known for its potent inhibitory effects on the same enzyme.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.
Uniqueness: Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is unique due to its specific glycosylation pattern and the presence of multiple deoxy sugars. This structural complexity contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
7242-40-2 |
|---|---|
Fórmula molecular |
C43H66O15 |
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8S,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)17-36(52-20)58-40-22(3)54-35(16-30(40)46)57-39-21(2)53-34(15-29(39)45)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)31(47)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
Clave InChI |
PTTCKAPHKAXOPN-RVDMIWBYSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



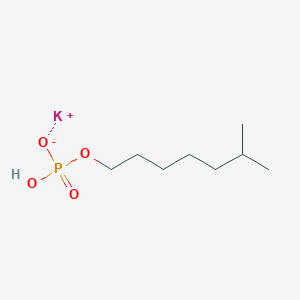
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
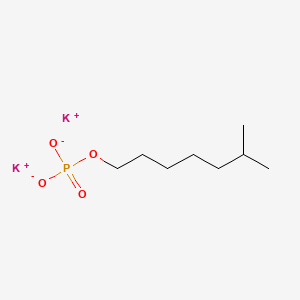
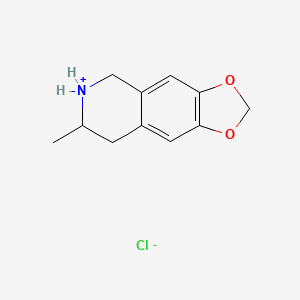
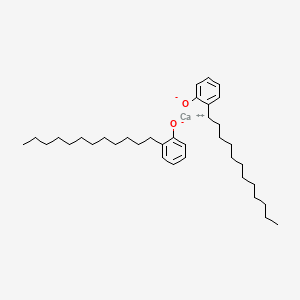
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
